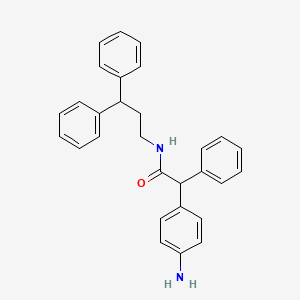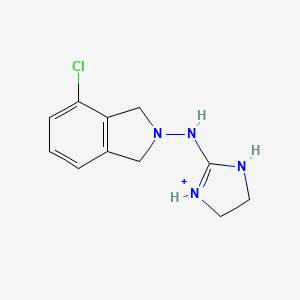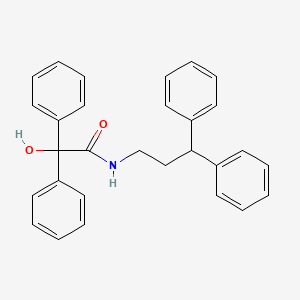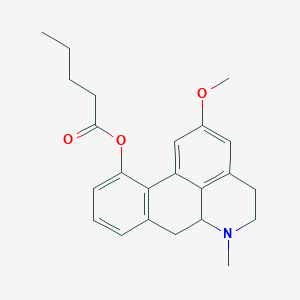
(R)-2-Methoxyaporphin-11-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxyaporphin-11-yl pentanoate is a chemical compound belonging to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a methoxy group and an aporphine skeleton, which is a common structural motif in many natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxyaporphin-11-yl pentanoate typically involves the esterification of ®-2-Methoxyaporphin-11-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of ®-2-Methoxyaporphin-11-yl pentanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxyaporphin-11-yl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ®-2-Methoxyaporphin-11-ol and pentanoic acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Hydrolysis: ®-2-Methoxyaporphin-11-ol and pentanoic acid.
Oxidation: ®-2-Hydroxyaporphin-11-yl pentanoate.
Reduction: ®-2-Methoxyaporphin-11-yl alcohol.
Scientific Research Applications
®-2-Methoxyaporphin-11-yl pentanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Methoxyaporphin-11-yl pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aporphine skeleton play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
®-2-Methoxyaporphin-11-yl acetate: Similar structure but with an acetate group instead of a pentanoate group.
®-2-Methoxyaporphin-11-yl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.
®-2-Methoxyaporphin-11-yl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.
Uniqueness
®-2-Methoxyaporphin-11-yl pentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The length of the pentanoate chain can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C23H27NO3 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl) pentanoate |
InChI |
InChI=1S/C23H27NO3/c1-4-5-9-21(25)27-20-8-6-7-15-13-19-22-16(10-11-24(19)2)12-17(26-3)14-18(22)23(15)20/h6-8,12,14,19H,4-5,9-11,13H2,1-3H3 |
InChI Key |
NMUGDOOOAXACRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC2=C1C3=CC(=CC4=C3C(C2)N(CC4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Chloro-phenyl)-2,5-diaza-bicyclo[2.2.1]hept-2-yl]-1-(4-fluoro-phenyl)-butan-1-one](/img/structure/B10793047.png)
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzoxazole](/img/structure/B10793053.png)
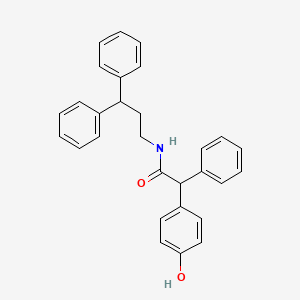
![4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10793058.png)
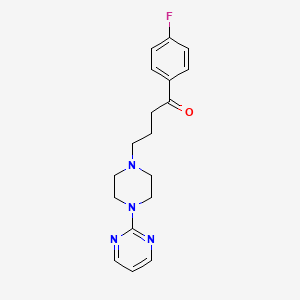
![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole](/img/structure/B10793070.png)
![1-(4-Fluorophenyl)-4-(3-hydroxy-3-phenyl-8-aza-bicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B10793072.png)
